3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
This compound features a bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, highly strained structure valued in medicinal chemistry as a bioisostere for para-substituted benzene rings or alkynes . Attached to the BCP core is an azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine. The carboxylic acid at the 1-position enables further functionalization, making it a versatile intermediate in drug discovery . Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol (calculated from and structural analysis).
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSUWUVZGYYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227205-20-9 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbene Insertion
Carbene insertion into [1.1.1]propellane derivatives enables direct BCP core formation. Dichlorocarbene, generated from chloroform under strong base conditions (e.g., potassium tert-butoxide), reacts with [1.1.1]propellane to yield 1,3-dichlorobicyclo[1.1.1]pentane. Subsequent hydrolysis produces the dicarboxylic acid precursor.
Reaction Conditions :
Flow Photochemistry
A scalable alternative involves photochemical [2+2] cycloaddition under continuous flow conditions. Diacetyl and [1.1.1]propellane undergo reaction in a photoreactor (450 nm LED) to form the BCP diketone intermediate.
Industrial-Scale Parameters :
Functionalization with Azetidine
The azetidine ring is introduced via nucleophilic substitution or strain-release chemistry.
Cyclization of 1,3-Diaminopropane Derivatives
Reacting 1,3-diaminopropane with tert-butyl chloroformate in the presence of triethylamine forms the Boc-protected azetidine. Subsequent coupling to the BCP core employs Mitsunobu or Ullmann conditions.
Key Challenges :
Strain-Release Amination
Strain-release amination of 1-iodobicyclo[1.1.1]pentane with azetidine-3-boronic acid pinacol ester avoids harsh conditions. This method, catalyzed by Pd(PPh₃)₄, achieves 80% yield but requires rigorous exclusion of oxygen.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced early to stabilize the azetidine nitrogen during subsequent steps.
Standard Protocol :
- Reagents : tert-Butyl chloroformate (1.1 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane, 0°C to room temperature
- Reaction Time : 12 hours
- Yield : 85–90%
Carboxylation of the BCP Core
The final carboxylic acid group is installed via haloform reaction or oxidative cleavage.
Haloform Reaction
Treating the BCP diketone (from photochemical synthesis) with sodium hypochlorite in aqueous NaOH yields the dicarboxylic acid.
Conditions :
Oxidative Cleavage of Alkenes
Ozonolysis of vinyl-BCP intermediates followed by reductive workup provides the carboxylic acid. This method is less common due to safety concerns with ozone.
Industrial-Scale Production
Continuous Flow Synthesis
Pfizer’s process group optimized a hydrohydrazination route but encountered scalability issues due to high-energy intermediates. Modern approaches use flow photochemistry for the BCP core (1 kg/day) followed by batch carboxylation.
Advantages :
Challenges in Scale-Up
- Distillation Risks : Clogging during purification of low-boiling intermediates.
- Exothermic Reactions : Require precise temperature control in radical addition steps.
Analytical Characterization
| Technique | Key Data | Purpose |
|---|---|---|
| NMR (¹H, ¹³C) | δ 1.43 (s, Boc CH₃), δ 4.20 (m, azetidine) | Confirm substitution pattern |
| HRMS | m/z 267.325 [M+H]⁺ | Verify molecular formula |
| HPLC Purity | >99% (C18 column, 0.1% TFA) | Assess synthetic purity |
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Drug Discovery
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against resistant strains of bacteria and viruses.
Case Study: Antiviral Activity
Recent research has demonstrated that derivatives of this compound exhibit promising antiviral activity against hepatitis B. This highlights its potential utility in antiviral drug development, particularly in targeting viral replication mechanisms.
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest:
- The bicyclo[1.1.1]pentane structure may act as a bioisostere for phenyl rings, enhancing binding affinity to biological targets.
- The azetidine moiety could facilitate interactions with enzymes or receptors involved in disease pathways.
Materials Science Applications
The rigidity and stability provided by the bicyclo[1.1.1]pentane core make this compound useful in designing novel materials with specific mechanical properties. Its unique structural characteristics can be leveraged to develop materials that exhibit enhanced performance in various applications.
Preparation Methods
The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves several key steps:
- Formation of the Bicyclo[1.1.1]pentane Core : Achieved through carbene insertion or radical addition.
- Introduction of the Azetidine Ring : Utilizes cyclization reactions.
- Protection with tert-Butoxycarbonyl Group : Introduced using tert-butyl chloroformate in the presence of a base.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide.
- Reduction : Carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the azetidine ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution |
| Reduction | Hydrogen gas + palladium on carbon | Under pressure |
| Substitution | Sodium hydride + DMF | Anhydrous conditions |
Properties and Molecular Characteristics
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its role as a chemical intermediate. In medicinal chemistry, it acts as a precursor to bioactive compounds that can interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the intermediate .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural Analogs and Their Key Features
The following table summarizes structurally related BCP-carboxylic acid derivatives:
Comparative Analysis
Steric and Electronic Effects
- Azetidine vs. Pyrrolidine : The azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to the five-membered pyrrolidine analog . This strain may enhance reactivity in coupling reactions or modulate target binding.
- Boc Protection: The Boc group on the azetidine nitrogen enhances solubility in organic solvents and prevents unwanted side reactions during synthesis, similar to Boc-amino-BCP derivatives .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl analog (LogP ~1.8) is significantly more lipophilic than the target compound (estimated LogP ~1.2), favoring blood-brain barrier penetration .
- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5–3.0) is consistent across BCP derivatives, but the azetidine’s basic nitrogen (pKa ~7–8 when deprotected) adds a unique pH-dependent ionization profile .
Biological Activity
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2227205-20-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound combines a bicyclo[1.1.1]pentane core with an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group, which provides a balance of rigidity and reactivity, making it a versatile intermediate in drug development.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclo[1.1.1]pentane Core : Achieved through carbene insertion or radical addition.
- Introduction of the Azetidine Ring : Utilizes cyclization reactions.
- Protection with tert-Butoxycarbonyl Group : Introduced using tert-butyl chloroformate in the presence of a base .
1. Medicinal Chemistry Applications
The structural attributes of this compound make it a promising scaffold for drug discovery, particularly in developing new pharmaceuticals targeting resistant bacterial strains and viral infections.
2. Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of this compound can be effective against hepatitis B, showcasing its utility in antiviral drug development .
- Polymorphism Studies : A study on related compounds revealed polymorphic transitions that could affect solubility and bioavailability, critical factors for drug formulation .
3. Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are still under investigation, but preliminary findings suggest the following:
- The bicyclo[1.1.1]pentane structure may serve as a bioisostere for phenyl rings, enhancing binding affinity to biological targets .
- The azetidine moiety could facilitate interactions with enzymes or receptors involved in disease pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid | Structure | Moderate antibacterial activity | Similar scaffold |
| tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate | Structure | Potential CNS activity | Different functional groups |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Structure | Limited data available | Focused on synthetic applications |
Q & A
Q. What are the key synthetic pathways for 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?
The synthesis involves two primary steps: (1) formation of the bicyclo[1.1.1]pentane core via photochemical cyclization of [1.1.1]propellane derivatives under UV light, and (2) functionalization with the azetidine-Boc group through nucleophilic substitution or coupling reactions. The bicyclo core is typically generated using diacetyl precursors, followed by hydrolysis to yield the carboxylic acid moiety. The Boc-protected azetidine is introduced via amide coupling or Mitsunobu reactions, requiring anhydrous conditions and catalysts like EDCI or DMAP .
Q. How does the bicyclo[1.1.1]pentane core influence the compound's chemical reactivity?
The bicyclo[1.1.1]pentane framework imposes significant steric strain due to its bridgehead carbons, enhancing reactivity in ring-opening and substitution reactions. This strain facilitates nucleophilic attacks at the bridgehead position, enabling functionalization with heterocycles like azetidine. The rigid structure also reduces conformational flexibility, making it a bioisostere for aromatic rings in medicinal chemistry .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the bicyclo core (distinct δ 2.5–3.5 ppm for bridgehead protons) and Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry and strain-induced bond distortions in the bicyclo framework .
- HPLC-MS : Validates purity and molecular weight, especially after Boc deprotection .
Advanced Research Questions
Q. How can reaction yields be optimized during bicyclo[1.1.1]pentane core synthesis?
Photochemical synthesis (e.g., UV irradiation of [1.1.1]propellane) requires precise control of light intensity and reaction time to minimize side products. Solvent choice (e.g., acetone for radical stabilization) and low temperatures (0–5°C) improve selectivity. Post-reduction with LiAlH₄ or NaBH₄ enhances yield stability, while column chromatography with silica gel removes unreacted diacetyl precursors .
Q. What strategies mitigate Boc-group deprotection during azetidine functionalization?
The Boc group is acid-labile, so mild conditions (e.g., TFA in DCM at 0°C) are critical. Alternative protecting groups (e.g., Fmoc) can be explored for orthogonal deprotection. Monitoring via TLC (Rf shift from 0.6 to 0.2 upon deprotection) ensures minimal degradation .
Q. How do steric effects impact the compound’s bioactivity in target binding studies?
The bicyclo core’s rigidity mimics aromatic π-π interactions but may hinder binding in flexible pockets. Comparative studies with bicyclo[2.2.2]octane analogs show reduced affinity for GABA receptors due to increased bulkiness. Docking simulations (e.g., AutoDock Vina) and mutagenesis assays help identify steric incompatibilities .
Q. What methodologies resolve contradictions in reported pKa values for the carboxylic acid moiety?
Discrepancies arise from solvent polarity (e.g., pKa ~4.5 in water vs. ~6.2 in DMSO). Potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and computational DFT calculations (B3LYP/6-31G*) reconcile these differences by accounting for solvation effects .
Q. How can the compound’s metabolic stability be assessed for drug discovery?
- In vitro assays : Microsomal stability tests (human liver microsomes + NADPH) quantify CYP450-mediated degradation.
- Radiolabeling : Track metabolic pathways using ¹⁴C-labeled analogs.
- HDX-MS : Maps conformational changes upon binding to serum albumin .
Methodological Design
Designing a reaction scheme for azetidine ring substitution without Boc cleavage:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under neutral conditions (pH 7–8).
- Protect the carboxylic acid as a methyl ester (via DCC/DMAP) to prevent side reactions.
- Monitor Boc stability via FT-IR (absence of ~1700 cm⁻¹ carbonyl loss) .
Evaluating bioisosteric replacement efficacy in kinase inhibitors:
- Compare IC₅₀ values of bicyclo[1.1.1]pentane derivatives against phenyl-containing analogs in enzymatic assays (e.g., EGFR kinase).
- Perform MD simulations (AMBER) to assess binding pose persistence and hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
